(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Description
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-13-5-3-11(4-6-13)16(24)15-14(23-7-1-2-8-23)9-12(10-22-15)17(19,20)21/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAKJODBJVEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. The chlorophenyl group is often introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone: Shares the chlorophenyl group but differs in the heterocyclic structure.
1-(4-Chlorophenyl)-1H-pyrazol-3-ol: Contains a chlorophenyl group and a pyrazole ring.
Uniqueness
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is unique due to the presence of the trifluoromethyl group and the pyrrolidine ring, which contribute to its distinct chemical and biological properties .
Biological Activity
The compound (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS No. 1479388) is a complex organic molecule with potential pharmacological applications. Its structure includes a chlorophenyl group, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine, which contribute to its biological activity. This article reviews the compound's biological properties, including its cytotoxicity, antibacterial activity, enzyme inhibition, and potential therapeutic uses.
Chemical Structure
The chemical formula of the compound is . The structural representation can be summarized as follows:
- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Pyrrolidine Ring : Known for various bioactive properties.
- Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The cytotoxic potency was assessed using the crystal violet microtiter plate assay, which measures the antiproliferative effects on actively dividing cells.
The compound exhibited significant growth inhibition in both cell lines, suggesting its potential as an anticancer agent. The presence of electron-withdrawing groups was crucial for enhancing its inhibitory activity.
2. Antibacterial Activity
The antibacterial properties were tested against several strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
These findings indicate that the compound could be a candidate for further development in antibacterial therapies .
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE) and urease. The enzyme inhibition assays revealed promising results:
- Acetylcholinesterase Inhibition : Significant inhibition was observed, indicating potential use in treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory activity was recorded, suggesting applicability in conditions like urinary tract infections.
Case Studies
Several case studies highlight the pharmacological potential of compounds similar to this compound:
- Antitumor Activity : A study demonstrated that derivatives with similar structures showed enhanced antitumor effects when combined with established chemotherapeutics like cisplatin .
- Antimicrobial Properties : Research indicated that modifications in the structure could lead to compounds with improved antibacterial efficacy against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
